4-Acetyl-5-aminonicotinaldehyde
CAS No.:
Cat. No.: VC19863353
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N2O2 |
|---|---|
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | 4-acetyl-5-aminopyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C8H8N2O2/c1-5(12)8-6(4-11)2-10-3-7(8)9/h2-4H,9H2,1H3 |
| Standard InChI Key | CZFWVDFHHSUDBQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C=NC=C1C=O)N |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
The IUPAC name of 4-acetyl-5-aminonicotinaldehyde, 4-acetyl-5-aminopyridine-3-carbaldehyde, precisely describes its substitution pattern on the pyridine ring. The aldehyde group at position 3, acetyl group at position 4, and amino group at position 5 create a trifunctional scaffold conducive to nucleophilic and electrophilic reactions . The compound’s planar aromatic system is modified by these substituents, which introduce both electron-withdrawing (acetyl, aldehyde) and electron-donating (amino) effects, influencing its reactivity and intermolecular interactions.
Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| Canonical SMILES | CC(=O)C₁=C(C=NC=C₁C=O)N |
| InChI Key | CZFWVDFHHSUDBQ-UHFFFAOYSA-N |
| XLogP3-AA | 0.2 (estimated) |
The compound’s solubility profile is dominated by polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water due to its hydrophobic acetyl and aromatic components.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for each functional group. The aldehyde proton typically appears as a singlet near δ 9.8–10.0 ppm in ¹H NMR, while the acetyl group’s methyl protons resonate as a singlet near δ 2.6 ppm . The amino group’s protons, depending on solvent and pH, may appear broadened or split due to hydrogen bonding. Infrared (IR) spectroscopy confirms the presence of carbonyl stretches for both the acetyl (≈1,680 cm⁻¹) and aldehyde (≈1,720 cm⁻¹) groups, alongside N–H stretches from the amine (≈3,300 cm⁻¹).
Synthetic Methodologies
Conventional Multi-Step Synthesis
The synthesis of 4-acetyl-5-aminonicotinaldehyde typically begins with a pyridine derivative such as 3-cyanopyridine. A representative pathway involves:
-
Amination at Position 5: Nitration followed by reduction introduces the amino group.
-
Acetylation at Position 4: Friedel-Crafts acylation or direct acetyl transfer using acetic anhydride.
-
Oxidation to Aldehyde at Position 3: Controlled oxidation of a methyl group or halogenated intermediate via Sommelet-Hauser or Kornblum reactions.
Critical parameters include temperature control (often 0–5°C for nitration), solvent selection (e.g., dichloromethane for acylation), and stoichiometric precision to prevent over-oxidation of the aldehyde. Yields reported in optimized procedures reach 60–75%, with purity >95% confirmed via HPLC .
Applications in Medicinal Chemistry
Drug Discovery Scaffolds
The compound’s trifunctional structure enables its use in constructing kinase inhibitors, antimicrobial agents, and anticancer compounds. For instance:
-
Kinase Inhibitors: The aldehyde group forms Schiff bases with lysine residues in ATP-binding pockets, while the acetyl group modulates electron distribution .
-
Antimicrobial Hybrids: Coupling with fluoroquinolones via the amino group enhances bacterial membrane penetration.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the substituents have elucidated key pharmacophoric elements:
-
Aldehyde Group: Essential for covalent binding; replacement with carboxylic acids reduces potency by 90% .
-
Acetyl Group: Methyl to ethyl substitution decreases logP but improves metabolic stability.
-
Amino Group: Acylation or alkylation disrupts hydrogen bonding, diminishing target affinity .
| Hazard Statement | Precautionary Measure |
|---|---|
| H317 (Skin sensitization) | Wear nitrile gloves |
| H319 (Eye irritation) | Use safety goggles |
Material Safety Data Sheets (MSDS) recommend avoiding inhalation and using local exhaust ventilation during handling.
Future Directions and Challenges
Scalability of Synthesis
Current multi-step routes face bottlenecks in purification and waste generation. Flow chemistry approaches could enhance throughput, while biocatalytic steps might improve atom economy .
Expanding Therapeutic Applications
Ongoing research explores the compound’s utility in neurodegenerative diseases, leveraging its ability to cross the blood-brain barrier and chelate metal ions implicated in oxidative stress .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume